molecular formula C8H6N4O B14659515 3-(Pyridin-2-yl)-1,2,4-triazin-5(2h)-one CAS No. 49772-17-0

3-(Pyridin-2-yl)-1,2,4-triazin-5(2h)-one

Cat. No.: B14659515
CAS No.: 49772-17-0
M. Wt: 174.16 g/mol
InChI Key: ICDKTZGUBOYWQA-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains both pyridine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazine compounds.

Scientific Research Applications

3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-1,2,4-triazin-5(2H)-one is unique due to its specific combination of pyridine and triazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

49772-17-0

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

3-pyridin-2-yl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H6N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-5H,(H,11,12,13)

InChI Key

ICDKTZGUBOYWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=CC(=O)N2

Origin of Product

United States

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